Dansylproline
Overview
Description
Dansylproline is a compound with the empirical formula C17H20N2O4S . It is used in various biochemical applications .
Synthesis Analysis
This compound can be synthesized through a method of conjugating protein molecules under native conditions with water-insoluble hydrophobic compounds . This method allows very water-insoluble acids to be gently coupled to the primary amines on proteins or other biopolymers .Molecular Structure Analysis
The molecular weight of this compound is 348.42 . Its molecular structure includes a naphthalene moiety that carries a sulfonic acid group at the 1-position .Chemical Reactions Analysis
This compound can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It has been used in the development of mechanism-based inhibitors of human cytomegalovirus protease .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.42 and a density of 1.385g/cm3 . Its melting point is between 150-153°C . The storage temperature for this compound is -20°C .Scientific Research Applications
Microanalysis of Amines and Amino Acids
Dansyl chloride, a related compound to Dansylproline, has been utilized in microprocedures to study tissue-free amines and amino acids. This technique has been applied to analyze the amine and amino acid content in minute tissue samples from invertebrates or specific brain regions. It has enabled the examination of the contents of characterized invertebrate giant neurons and the study of serotonin formation and glucose and glutamic acid metabolism in certain neurons, shedding light on the biochemical and electrophysiological activity of identifiable neurons (Osborne, 1973).
Pharmaceutical Research and Drug Development
Dansyl chloride has also been employed in pharmaceutical research for labeling and studying the structure of proteins and for determining amino acids. Its reactivity with primary and secondary amines and phenolic hydroxyl groups has been leveraged in the quantitative determination of chlorpromazine metabolites, illustrating its role in drug metabolism studies (Kaul, Conway, & Clark, 1970). This reflects the broader applications of Dansyl derivatives in exploring drug interactions and metabolic pathways.
Enantioseparation and Analytical Chemistry
A monolithic sol–gel column modified with L-hydroxyproline, another compound related to this compound, has been developed for the enantioseparation of dansyl amino acids, free amino acids, hydroxy acids, and dipeptides. This application in capillary electrochromatography and micro-liquid chromatography underscores the utility of this compound and its analogs in analytical chemistry for chiral separations (Chen, Nishiyama, Uchiyama, & Hobo, 2004).
Anti-Hypertensive Effect Screening
Dansyl compounds have been used in the screening of traditional medicines for anti-hypertensive effects based on the inhibition of the angiotensin-converting enzyme (ACE). This highlights the role of this compound in pharmacological research, particularly in the discovery and evaluation of new anti-hypertensive agents (Hansen et al., 1995).
Mechanism of Action
Target of Action
Dansylproline is a bioactive chemical . It has been used as a mechanism-based inhibitor of human cytomegalovirus (HCMV) protease . The primary target of this compound is the HCMV protease, an enzyme that plays a crucial role in the replication of the human cytomegalovirus .
Mode of Action
This compound interacts with the HCMV protease, inhibiting its function . This interaction disrupts the normal activity of the protease, thereby inhibiting the replication of the human cytomegalovirus
Biochemical Pathways
This compound’s action on the HCMV protease affects the viral replication pathway . By inhibiting the function of the HCMV protease, this compound disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption can include a reduction in viral load and potentially a halt in the progression of diseases caused by the human cytomegalovirus.
Result of Action
The primary result of this compound’s action is the inhibition of the HCMV protease, leading to a disruption in the replication of the human cytomegalovirus . This can potentially lead to a decrease in viral load and a halt in the progression of diseases caused by the virus.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dansylproline plays a significant role in biochemical reactions, primarily due to its fluorescent nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to bovine serum albumin, a protein commonly used in biochemical studies . This interaction is characterized by the formation of a complex that can be detected through fluorescence spectroscopy. Additionally, this compound is used as a probe to study the binding sites of enzymes and proteins, providing insights into their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to be readily taken up by WM35 cells, where it distributes over the cytosol and accumulates in the perinuclear area . This accumulation can impact cellular processes such as protein synthesis and degradation, as well as cell signaling pathways that are crucial for cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins and enzymes, leading to changes in their activity. For instance, this compound has been used to study the binding properties of glycosylated human serum albumin, revealing insights into the enantioselective binding sites on the protein . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental setups. Studies have shown that this compound is stable under certain conditions, but its fluorescence properties can degrade over time, affecting the accuracy of experimental results . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to changes in cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic or adverse effects. For example, high concentrations of this compound have been shown to significantly enhance the proliferation of WM35 cells, while metastatic A375 cells were virtually unaffected . These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, proline transporters such as ProT and PutP are involved in the uptake and distribution of proline derivatives, including this compound . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to accumulate in the perinuclear area of WM35 cells, suggesting that it may interact with nuclear components or be involved in nuclear processes . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles within the cell.
properties
IUPAC Name |
(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJIWURDCGMVQE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154140 | |
Record name | Dansylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1239-94-7 | |
Record name | Dansylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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